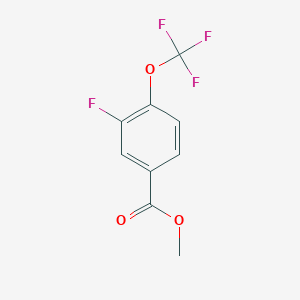

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 3-fluoro-4-(trifluoromethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c1-15-8(14)5-2-3-7(6(10)4-5)16-9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXZKNUCZKRCDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-fluoro-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

Oxidation: 3-fluoro-4-(trifluoromethoxy)benzoic acid.

Reduction: 3-fluoro-4-(trifluoromethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate has the molecular formula C10H7F4O3 and a molecular weight of approximately 286.18 g/mol. The trifluoromethoxy group imparts distinctive properties that make it suitable for diverse applications.

Pharmaceutical Applications

- Synthesis of Active Pharmaceutical Ingredients (APIs) :

- Anticancer Activity :

- Neuroprotective Agents :

Agrochemical Applications

- Herbicide Development :

- Pesticide Formulations :

Synthesis and Reaction Pathways

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution Reactions : The trifluoromethoxy group can undergo nucleophilic displacement reactions, making it a versatile building block in organic synthesis .

- Fluorination Techniques : Incorporating fluorine into organic molecules often involves electrophilic fluorination or using fluorinating agents under controlled conditions to ensure high yields and purity .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of fluorinated derivatives derived from this compound against human prostate cancer cells (22Rv1). Results indicated a significant reduction in cell viability compared to non-fluorinated counterparts, highlighting the importance of fluorination in enhancing therapeutic efficacy .

Case Study 2: Agrochemical Synthesis

In another research project, this compound was utilized to synthesize a new class of herbicides that demonstrated selective activity against common agricultural weeds while exhibiting low toxicity to non-target plants. Field trials confirmed its effectiveness in real-world agricultural settings .

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of methyl 3-fluoro-4-(trifluoromethoxy)benzoate is highlighted through comparisons with related trifluoromethoxylated and fluorinated benzoates. Key differences in substituent placement, synthesis efficiency, and applications are summarized below.

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The trifluoromethoxy group at position 4 enhances electrophilic aromatic substitution reactivity, enabling efficient synthesis of derivatives .

- Positional Isomerism : Methyl 3-(trifluoromethoxy)benzoate (OCF₃ at position 3) lacks the fluorine atom, reducing its steric hindrance and altering its biological activity compared to the target compound .

Synthetic Efficiency :

- The use of Togni reagent II in trifluoromethoxylation achieves high yields (>85%) for ortho-substituted derivatives .

- Chlorine or formyl substituents (e.g., in methyl 4-chloro-3-(trifluoromethoxy)benzoate) require alternative reagents, often lowering yields .

Biological and Material Applications :

- Pharmaceuticals : Methyl 4-acetamido-3-(trifluoromethoxy)benzoate is a precursor for histone deacetylase inhibitors, showing promise in treating neurodegenerative diseases .

- Liquid Crystals : Biphenyl derivatives with trifluoromethoxy groups exhibit high thermal stability, making them suitable for infrared-region displays .

Table 2: Physical Properties

Challenges and Limitations:

Biological Activity

Methyl 3-fluoro-4-(trifluoromethoxy)benzoate is a fluorinated organic compound that has garnered attention for its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate core with a fluorine atom at the 3-position and a trifluoromethoxy group at the 4-position. This configuration enhances its lipophilicity and chemical reactivity, making it a candidate for various biological interactions.

Molecular Formula: C9H6F4O2

CAS Number: 773873-89-5

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the aromatic ring, facilitating nucleophilic attacks by biological targets such as enzymes and receptors. This property is exploited in various chemical transformations where the compound acts as an electrophilic substrate.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity: Preliminary studies suggest potential therapeutic effects against cancer, with specific interactions noted with tumor-related proteins.

- Anti-inflammatory Properties: The compound has been investigated for its ability to modulate inflammatory pathways, which may have implications in treating inflammatory diseases.

- Metabolic Stability: The presence of fluorine atoms enhances the compound's metabolic stability and bioavailability, making it a promising candidate for drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antitumor Activity Study:

- A study investigated the compound's effects on human cancer cell lines. Results showed that it inhibited cell proliferation in a dose-dependent manner, suggesting potential as a chemotherapeutic agent.

-

Inflammation Modulation:

- Research focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro. The findings indicated a significant reduction in cytokine levels, supporting its role in anti-inflammatory therapies.

- Enzyme Interaction Studies:

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-fluoro-5-(methylthio)benzoate | Contains a methylthio group | Different reactivity due to sulfur presence |

| Methyl 3-fluoro-5-(methylsulfonyl)benzoate | Has a methylsulfonyl group | Distinct biological activity compared to methylthio |

| Methyl 5-fluoro-4-methoxy-3-(trifluoromethyl)benzoate | Includes methoxy and trifluoromethyl groups | Unique due to additional methoxy substitution |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural confirmation of Methyl 3-fluoro-4-(trifluoromethoxy)benzoate?

- Methodology :

- NMR Analysis : Use H and F NMR to confirm the positions of fluorine and trifluoromethoxy groups. The splitting patterns in H NMR can distinguish aromatic protons adjacent to electron-withdrawing substituents.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak at m/z 220.1453 (CHFO) and fragmentation patterns (e.g., loss of -OCH or -CFO groups) .

- Infrared Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1700 cm and C-F/C-O-CF vibrations in the 1200–1100 cm range .

Q. What synthetic routes are reported for this compound?

- Methodology :

- Step 1 : Start with 3-fluoro-4-(trifluoromethoxy)benzoic acid. Esterify using methanol and a catalytic acid (e.g., HSO) under reflux .

- Alternative Route : Use 3-fluoro-4-(trifluoromethoxy)benzoyl chloride (synthesized via thionyl chloride treatment of the acid) reacted with methanol .

- Intermediate Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted acid or chloride .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Optimize the molecular geometry using Gaussian or ORCA to identify electrophilic sites (e.g., para to the trifluoromethoxy group).

- Electrostatic Potential Maps : Highlight regions of high electron deficiency, guiding substitution at the 3-fluoro or 4-trifluoromethoxy positions .

- Kinetic Studies : Compare computational activation energies with experimental yields for reactions like hydrolysis or amidation .

Q. What strategies mitigate side reactions during fluorination or trifluoromethoxy group introduction?

- Methodology :

- Fluorination : Use Selectfluor® or Deoxo-Fluor in anhydrous conditions to minimize hydrolysis. Monitor reaction progress via F NMR .

- Trifluoromethoxy Installation : Employ Umemoto’s reagent (trifluoromethylating agent) or copper-mediated coupling of CFO− with aryl iodides .

- Side Reaction Control : Add scavengers (e.g., molecular sieves) to trap moisture or byproducts like HF .

Q. How can contradictory data in reaction yields for this compound be resolved?

- Methodology :

- Systematic Screening : Vary solvents (DMF vs. THF), temperatures (0°C vs. RT), and catalysts (e.g., Pd vs. Cu).

- Controlled Replicates : Repeat experiments under inert atmospheres to exclude oxygen/moisture interference.

- Analytical Cross-Validation : Use HPLC-MS to quantify byproducts (e.g., demethylated acids) that may skew yield calculations .

Q. What role does this compound play in structure-activity relationship (SAR) studies for TRP channel modulators?

- Methodology :

- Analog Synthesis : Replace the trifluoromethoxy group with -OCFH or -OCHCF to assess steric/electronic effects on TRPM8 binding .

- Pharmacophore Mapping : Overlay crystal structures of related compounds (e.g., AMG 333) to identify critical substituent interactions.

- In Vitro Assays : Measure IC values in HEK293 cells expressing TRPM8 to correlate substituent changes with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.